4-chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine
Description
4-chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a methylsulfanyl group at the 2nd position of the pyrimidine ring.
Properties
CAS No. |
2016046-11-8 |
|---|---|
Molecular Formula |
C8H11ClN2S |
Molecular Weight |
202.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-6-methylpyrimidine.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced at the 2nd position using a suitable thiolating agent such as methylthiol.
Alkylation: The final step involves the alkylation of the intermediate compound with an appropriate alkylating agent to introduce the 2-(methylsulfanyl)ethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products include derivatives with different substituents at the 4th position.
Oxidation: Products include sulfoxides and sulfones.
Coupling: Products include biaryl compounds.
Scientific Research Applications
4-chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-methyl-2-(methylthio)pyrimidine: Similar structure but lacks the 2-(methylsulfanyl)ethyl group.
4-chloro-6-ethyl-2-methylpyrimidine: Similar structure but with an ethyl group instead of the 2-(methylsulfanyl)ethyl group.
4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness
4-chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine is unique due to the presence of the 2-(methylsulfanyl)ethyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
